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molecular formula C13H11ClN2OS B8683661 N-{4-[(6-Chloropyridin-2-yl)sulfanyl]phenyl}acetamide CAS No. 57191-33-0

N-{4-[(6-Chloropyridin-2-yl)sulfanyl]phenyl}acetamide

Cat. No. B8683661
M. Wt: 278.76 g/mol
InChI Key: NXDKPOFCOYFMIS-UHFFFAOYSA-N
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Patent
US04030910

Procedure details

4-Acetamidothiophenol (16.8 grams; 0.1 mole) was mixed with a solution of sodium methylate (prepared by mixing sodium metal (2.3 grams; 0.1 mole) in 90 ml. of methanol) and the resulting sodium 4-acetamidothiophenol solution added over a period of about 1 hour to a well-stirred solution of 2,6-dichloropyridine (14.8 grams; 0.1 mole) in 100 ml. of dimethylsulfoxide. The reaction mixture was distilled during the addition and the reaction temperature maintained at about 100° C. for this period and for a period of about 2 hours thereafter. The reaction mixture was then poured into 350 ml. of water and the resulting product precipitate recovered by filtration, washed several times and taken up in 300 ml. of hot benzene and dried and treated with Norite. About 350 ml. of hexane was added to precipitate the product from the benzene solvent which was recovered by filtration. As a result of such operations, the desired N-(4-((6-chloro-2-pyridinyl)thio)phenyl)acetamide compound was recovered as a crystalline solid which was found to have carbon, hydrogen, nitrogen, chlorine and sulfur contents of 56.2, 4.3, 9.9, 11.4 and 11.63 percent, respectively, as compared with the theoretical contents of 56.0, 3.96, 10.05, 12.7 and 11.45, respectively, calculated for the named structure.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
90 mL
Type
reactant
Reaction Step One
Name
sodium 4-acetamidothiophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([SH:11])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].C[O-].[Na+].C(NC1C=CC(S)=CC=1)(=O)C.[Na].[Cl:27][C:28]1[CH:33]=[CH:32][CH:31]=[C:30](Cl)[N:29]=1>CS(C)=O>[Cl:27][C:28]1[N:29]=[C:30]([S:11][C:8]2[CH:9]=[CH:10][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=2)[CH:31]=[CH:32][CH:33]=1 |f:1.2,3.4,^1:25|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S
Name
sodium methylate
Quantity
90 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
sodium 4-acetamidothiophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S.[Na]
Name
Quantity
14.8 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled during the addition
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into 350 ml
FILTRATION
Type
FILTRATION
Details
of water and the resulting product precipitate recovered by filtration
WASH
Type
WASH
Details
washed several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of hot benzene and dried
ADDITION
Type
ADDITION
Details
treated with Norite
ADDITION
Type
ADDITION
Details
of hexane was added
CUSTOM
Type
CUSTOM
Details
to precipitate the product from the benzene solvent which
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
CUSTOM
Type
CUSTOM
Details
As a result of such operations
CUSTOM
Type
CUSTOM
Details
the desired N-(4-((6-chloro-2-pyridinyl)thio)phenyl)acetamide compound was recovered as a crystalline solid which

Outcomes

Product
Name
Type
Smiles
ClC1=CC=CC(=N1)SC1=CC=C(C=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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